

An In-depth Technical Guide to 2-Fluoro-5-iodotoluene

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Compound of Interest

Compound Name: 2-Fluoro-5-iodotoluene

Cat. No.: B1297526

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CAS Number: 452-68-6 IUPAC Name: 1-Fluoro-4-iodo-2-methylbenzene

This technical guide provides a comprehensive overview of **2-Fluoro-5-iodotoluene**, a key halogenated intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Safety Data

2-Fluoro-5-iodotoluene is a colorless to almost colorless clear liquid.^[1] Its unique structure, featuring both fluorine and iodine substituents on a toluene ring, imparts specific reactivity that makes it a valuable building block in medicinal chemistry and materials science.^[2]

Table 1: Physicochemical Properties of **2-Fluoro-5-iodotoluene**

Property	Value	Source(s)
CAS Number	452-68-6	[1] [3]
Molecular Formula	C ₇ H ₆ Fl	[1] [3]
Molecular Weight	236.03 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	1.8 g/cm ³	[1]
Boiling Point	87 °C at 9.0 mmHg	[1]
Refractive Index	n _{20D} 1.58	[1]
InChIKey	DYQIYXDSKUUZRI-UHFFFAOYSA-N	[3]

Table 2: Safety and Hazard Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H227	Combustible liquid

Data sourced from PubChem and commercial supplier safety data sheets.

Synthesis of 2-Fluoro-5-iodotoluene

A common and effective method for the synthesis of **2-Fluoro-5-iodotoluene** is the Sandmeyer reaction, starting from the corresponding aniline derivative, 4-fluoro-3-methylaniline. This process involves the diazotization of the amine followed by substitution with iodide.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established general procedures for the Sandmeyer reaction to produce aryl iodides.[\[1\]](#)[\[4\]](#)

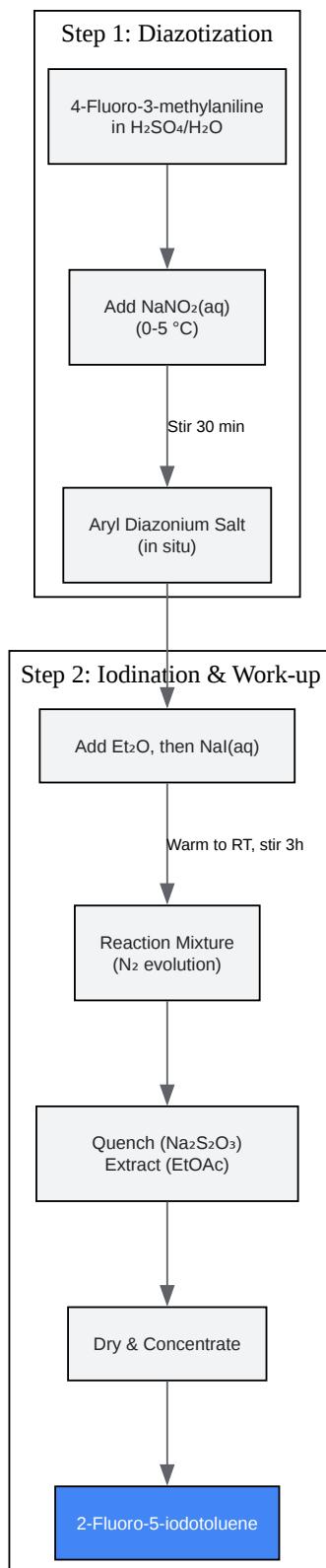
Materials:

- 4-fluoro-3-methylaniline (1.0 equiv)
- Concentrated Sulfuric Acid (H_2SO_4) (2.8 equiv)
- Sodium Nitrite (NaNO_2) (1.2 equiv)
- Sodium Iodide (NaI) (4.0 equiv)
- Deionized Water
- Diethyl Ether (Et_2O)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice-salt bath
- Standard laboratory glassware

Procedure:

- **Diazotization:** In a round-bottom flask, dissolve 4-fluoro-3-methylaniline (1.0 equiv) in deionized water. Add concentrated sulfuric acid (2.8 equiv) to the stirred solution.
- Cool the reaction mixture to 0-5 °C using an ice-salt bath.
- Slowly add a solution of sodium nitrite (1.2 equiv) in deionized water dropwise, ensuring the temperature remains below 5 °C.
- Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

- Iodination: To the diazonium salt solution, add diethyl ether.
- Slowly add a solution of sodium iodide (4.0 equiv) in deionized water dropwise. Vigorous nitrogen evolution will be observed.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
- Work-up and Purification: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **2-Fluoro-5-iodotoluene** by column chromatography on silica gel to obtain the final product.



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Caption: Workflow for the synthesis of **2-Fluoro-5-iodotoluene**.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

2-Fluoro-5-iodotoluene is a critical building block for complex organic molecules, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.^[2] Its structure is found in precursors to potent and selective kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.^{[1][5]}

The aryl iodide moiety of **2-Fluoro-5-iodotoluene** is particularly amenable to palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, which forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is fundamental for constructing the core scaffolds of many kinase inhibitors.

Experimental Protocol: Sonogashira Coupling

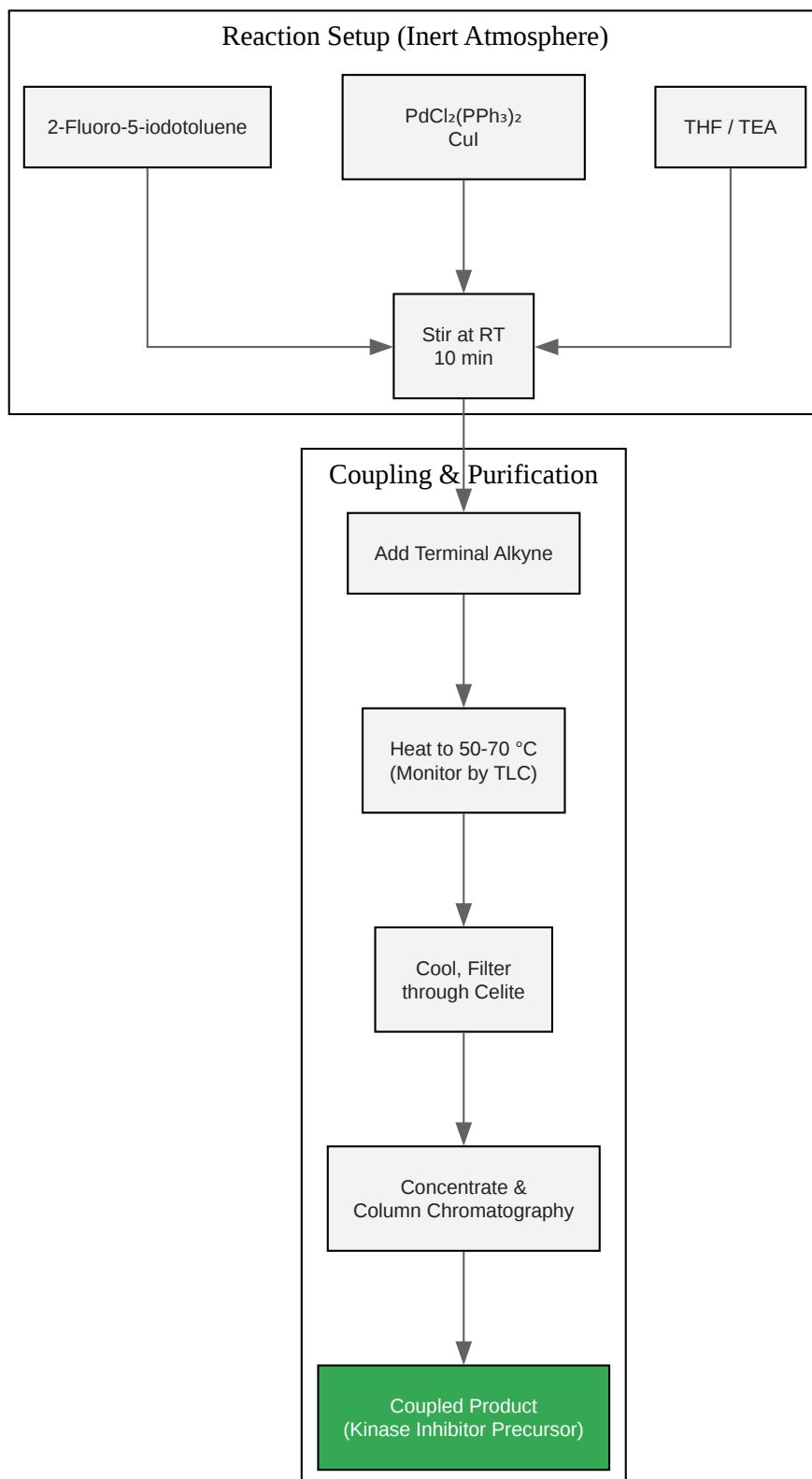
This protocol outlines a general procedure for the Sonogashira coupling of **2-Fluoro-5-iodotoluene** with a terminal alkyne, a key step in synthesizing advanced pharmaceutical intermediates.^{[6][7]}

Materials:

- **2-Fluoro-5-iodotoluene** (1.0 mmol, 1.0 equiv)
- Terminal Alkyne (e.g., Ethynyl-N-Boc-piperidine) (1.2 mmol, 1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{PdCl}_2(\text{PPh}_3)_2]$ (0.02 mmol, 2 mol%)
- Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
- Triethylamine (TEA) (2.0 mmol, 2.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Inert atmosphere (Argon or Nitrogen)
- Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **2-Fluoro-5-iodotoluene** (1.0 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 mmol), and CuI (0.04 mmol).
- Add anhydrous THF followed by triethylamine (2.0 mmol).
- Stir the resulting mixture at room temperature for 10 minutes.
- Reactant Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
- Reaction: Heat the mixture to 50-70 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing the pad with THF.
- Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the coupled product.



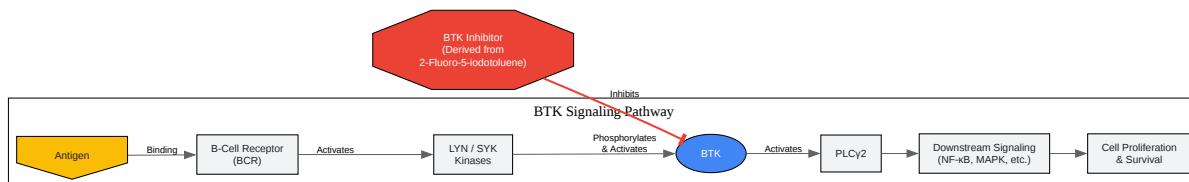
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Caption: Workflow for a Sonogashira coupling reaction.

Role in Targeting the BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.^[5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK has become a major therapeutic target.^[6]

Inhibitors derived from intermediates like **2-Fluoro-5-iodotoluene** can block the kinase activity of BTK. This inhibition disrupts the downstream signaling cascade, preventing the activation of transcription factors like NF- κ B and MAPK, which ultimately leads to reduced tumor cell proliferation and survival.^[1]



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Caption: Simplified BTK signaling pathway and point of inhibition.

Spectroscopic Data

Characterization of **2-Fluoro-5-iodotoluene** is typically performed using standard analytical techniques. Reference spectra are available in public and commercial databases.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectra are available for structural confirmation on platforms like ChemicalBook.
- Mass Spectrometry (MS): Electron ionization mass spectra can be found in the NIST WebBook, providing data on the compound's fragmentation pattern and molecular weight.^[8]

Conclusion

2-Fluoro-5-iodotoluene (CAS 452-68-6) is a versatile and valuable chemical intermediate. Its dual halogenation provides distinct reactive sites that are strategically employed in modern organic synthesis. Its primary application lies in the construction of complex molecules for the pharmaceutical industry, particularly as a key precursor for potent kinase inhibitors that target well-defined signaling pathways. The synthetic routes and reaction protocols detailed in this guide underscore its importance for researchers and drug development professionals aiming to create novel and effective therapeutic agents.

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